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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research
on the cell-penetrating peptide LAHS5. It is designed to equip researchers, scientists, and drug
development professionals with the core knowledge required to effectively utilize this versatile
delivery vector. This guide details the fundamental properties of LAHS5, its mechanism of action,
and provides detailed protocols for its synthesis, application, and characterization.

Core Concepts: Unveiling the LAH5 Peptide

LAHS is a synthetic, amphipathic, and cationic cell-penetrating peptide (CPP) renowned for its
ability to transport various molecular cargoes across cellular membranes.[1] Its unique
properties, particularly its pH-responsive behavior, make it an attractive candidate for the
delivery of nucleic acids (pDNA, siRNA) and ribonucleoprotein (RNP) complexes.[2][3][4][5][6]

Sequence and Structure: The primary amino acid sequence of LAHS5 is
KKALLALALHHLAHLAHHLALALKKA.[4][7] This sequence confers an amphipathic alpha-
helical structure, with hydrophobic alanine and leucine residues arranged on one face of the
helix and hydrophilic lysine and histidine residues on the other. This structural arrangement is
crucial for its interaction with and disruption of lipid bilayers.

Mechanism of Action: The prevailing hypothesis for LAH5's mechanism of action involves a
multi-step process initiated by the formation of nanocomplexes with its cargo.[3][6] These
nanocomplexes, formed through electrostatic interactions, are internalized by cells primarily
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through endocytosis.[3][6] The key to LAHS5's efficacy lies in its histidine-rich composition,

which acts as a "proton sponge."[3] As the endosome matures and its internal pH drops, the

histidine residues become protonated, leading to endosomal swelling and eventual rupture,

releasing the cargo into the cytoplasm.[3]

Quantitative Data Summary

The following tables summarize key quantitative data reported in foundational studies on

LAHS5, providing a comparative overview of its biophysical properties and delivery efficiency.
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Experimental Protocols

This section provides detailed methodologies for key experiments involving the LAH5 peptide.

Solid-Phase Peptide Synthesis of LAH5

This protocol outlines the manual solid-phase synthesis of the LAH5 peptide using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Materials:

¢ Rink Amide resin

e Fmoc-protected amino acids (Lys(Boc), Ala, Leu, His(Trt))

¢ N,N-Dimethylformamide (DMF)
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e Piperidine

e N,N'-Diisopropylcarbodiimide (DIC)
e OxymaPure

e Dichloromethane (DCM)

» Trifluoroacetic acid (TFA)

o Triisopropylsilane (TIS)

o Water

o Peptide synthesis vessel

o Shaker

Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

» Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with
20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

e Amino Acid Coupling: a. Dissolve 4 equivalents of the Fmoc-protected amino acid and 4
equivalents of OxymaPure in DMF. b. Add 4 equivalents of DIC to the amino acid solution to
pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for
1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue
beads), repeat the coupling step.

e Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF and
DCM.

» Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each
amino acid in the LAH5 sequence.
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» Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as
described in step 2.

o Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under vacuum.
b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Add the cleavage cocktail to
the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the
filtrate containing the cleaved peptide.

» Peptide Precipitation and Purification: a. Precipitate the peptide from the filtrate by adding
cold diethyl ether. b. Centrifuge to pellet the peptide and discard the supernatant. c. Wash
the peptide pellet with cold ether. d. Lyophilize the crude peptide. e. Purify the peptide using
reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity
and purity of the peptide by mass spectrometry.

Formation of LAH5-Cargo Nanocomplexes

This protocol describes the formation of nanocomplexes between LAH5 and nucleic acid or
RNP cargo.

Materials:

Lyophilized LAH5 peptide

Nuclease-free water or appropriate buffer (e.g., HEPES)

Cargo (pDNA, siRNA, or pre-formed Cas9 RNP)

Low-binding microcentrifuge tubes

Procedure:

o Peptide Reconstitution: Dissolve the lyophilized LAH5 peptide in nuclease-free water or a
suitable buffer to a stock concentration (e.g., 1 mg/mL).

o Cargo Preparation: Dilute the cargo to the desired concentration in the same buffer as the
peptide. For RNP formation, incubate Cas9 protein and single-guide RNA (sgRNA) ata 1:1
molar ratio for 10-15 minutes at room temperature.[6]
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o Complexation: a. Determine the desired molar ratio of LAH5 to cargo. b. In a low-binding
microcentrifuge tube, add the calculated volume of the LAH5 stock solution. c. Add the cargo
solution to the LAHS5 solution and mix gently by pipetting. d. Incubate the mixture at room
temperature for 15-30 minutes to allow for nanocomplex formation.

o Characterization (Optional): The size and zeta potential of the formed nanocomplexes can
be characterized using Dynamic Light Scattering (DLS) and electrophoretic light scattering,
respectively.

Cell Transfection with LAH5 Nanocomplexes

This protocol provides a general procedure for transfecting mammalian cells with LAH5
nanocomplexes.

Materials:

Mammalian cells of interest

Complete cell culture medium

Serum-free medium (e.g., Opti-MEM)

LAH5-cargo nanocomplexes

Multi-well cell culture plates
Procedure:

o Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90%
confluency at the time of transfection.

o Nanocomplex Preparation: Prepare the LAH5-cargo nanocomplexes as described in
Protocol 3.2.

o Transfection: a. Remove the complete culture medium from the cells. b. Wash the cells once
with serum-free medium. c. Dilute the nanocomplex solution in serum-free medium to the
final desired concentration. d. Add the diluted nanocomplex solution to the cells.
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 Incubation: Incubate the cells with the nanocomplexes for 4-6 hours at 37°C in a CO2
incubator.

o Post-transfection: a. After the incubation period, remove the transfection medium. b. Add
fresh, complete culture medium to the cells. c. Incubate the cells for 24-72 hours before
assessing the delivery and functional effect of the cargo.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the formation of LAH5-nucleic acid complexes.

Materials:

e LAH5-nucleic acid nanocomplexes at various molar ratios

o Agarose gel (1-2%)

e TBE or TAE running buffer

» Nucleic acid stain (e.g., SYBR Green or Ethidium Bromide)

o Gel electrophoresis system and power supply

e Gel imaging system

Procedure:

o Sample Preparation: Prepare LAH5-nucleic acid nanocomplexes at a range of molar ratios.

e Gel Electrophoresis: a. Load the nanocomplex samples into the wells of an agarose gel. b.
Include a control lane with the free nucleic acid. c. Run the gel at a constant voltage until the
dye front has migrated an adequate distance.

» Staining and Visualization: a. Stain the gel with a nucleic acid stain. b. Visualize the gel using
a gel imaging system.

e Analysis: The retardation of the nucleic acid band in the presence of LAH5 indicates
complex formation. Complete retardation signifies that all the nucleic acid is bound in the
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nanocomplex.

Cell Viability (MTS) Assay

The MTS assay is used to assess the cytotoxicity of LAH5 nanocomplexes.

Materials:

Cells seeded in a 96-well plate

LAH5-cargo nanocomplexes at various concentrations

MTS reagent

Plate reader

Procedure:

o Cell Treatment: Treat the cells with different concentrations of LAH5 nanocomplexes for the
desired exposure time (e.g., 24 hours). Include untreated cells as a control.[8]

o MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.[8]
 Incubation: Incubate the plate for 1-4 hours at 37°C.[8]
o Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[1]

e Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Transfection Efficiency by Flow Cytometry

This method is used to quantify the percentage of cells that have been successfully
transfected, typically using a fluorescent reporter.

Materials:
o Transfected cells expressing a fluorescent protein (e.g., GFP)

e Phosphate-buffered saline (PBS)
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e Trypsin-EDTA (for adherent cells)
e Flow cytometer
Procedure:

o Cell Harvesting: a. Wash the cells with PBS. b. For adherent cells, detach them using
Trypsin-EDTA. c. Resuspend the cells in PBS containing 1-2% FBS.

o Sample Preparation: Pass the cell suspension through a cell strainer to obtain a single-cell
suspension.

» Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer equipped with the
appropriate lasers and filters for the fluorescent protein. b. Use untransfected cells to set the
gate for the fluorescent-negative population.

o Data Analysis: Determine the percentage of fluorescent-positive cells, which represents the
transfection efficiency.

T7 Endonuclease | (T7E1) Assay

The T7EL assay is used to detect on-target gene editing events (insertions and deletions)
following the delivery of CRISPR/Cas9 machinery.

Materials:

Genomic DNA from transfected and control cells

PCR primers flanking the target site

High-fidelity DNA polymerase

T7 Endonuclease | and reaction buffer

Agarose gel (2-2.5%)

Procedure:
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e Genomic DNA Extraction: Isolate genomic DNA from the population of cells treated with
LAH5-RNP nanocomplexes.

» PCR Amplification: Amplify the target genomic region using high-fidelity PCR. A typical
amplicon size is 500-800 bp.[7]

» Heteroduplex Formation: a. Denature the PCR products by heating to 95°C. b. Slowly re-
anneal the PCR products to allow the formation of heteroduplexes between wild-type and
edited DNA strands.

o T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease |, which will
cleave the mismatched DNA in the heteroduplexes.[7]

o Gel Electrophoresis: Analyze the digestion products on an agarose gel. The presence of
cleaved fragments indicates gene editing.

e Quantification: The percentage of gene editing can be estimated by quantifying the intensity
of the cleaved and uncleaved DNA bands.

Visualizations
Signaling Pathway: LAH5-Mediated Endosomal Escape
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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